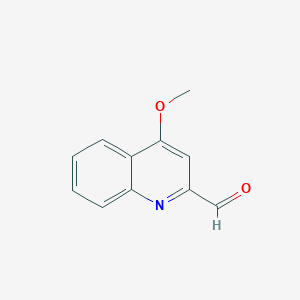
4-Methoxyquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-methoxyaniline is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde . Another method involves the Pfitzinger reaction, which uses isatin and 4-methoxyaniline under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield . The reaction conditions are optimized to ensure maximum production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the aldehyde group can yield 4-methoxyquinoline-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methoxyquinoline-2-carboxylic acid.
Reduction: 4-Methoxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxyquinoline-2-carbaldehyde can be compared with other quinoline derivatives:
4-Hydroxyquinoline-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methylquinoline-4-carbaldehyde: Similar structure but with a methyl group at the 2-position.
Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-6-8(7-13)12-10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
WYPWLVIMSWWNHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















